molecular formula C21H19N5O4 B2825153 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899953-75-4

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2825153
CAS No.: 899953-75-4
M. Wt: 405.414
InChI Key: JONBLALZKWPMLD-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinopyridazine moiety linked to a phenyl ring, which is further connected to a nitrobenzamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinopyridazine Intermediate: This step involves the reaction of 3-chloropyridazine with morpholine under reflux conditions to yield 6-morpholinopyridazine.

    Coupling with Phenyl Derivative: The 6-morpholinopyridazine intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction to form 4-(6-morpholinopyridazin-3-yl)phenyl.

    Introduction of the Nitrobenzamide Group: Finally, the 4-(6-morpholinopyridazin-3-yl)phenyl is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrobenzamide moiety.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups on the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or enzymes involved in inflammatory processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-aminobenzamide: A reduced form of the target compound with an amine group instead of a nitro group.

    4-(6-Morpholinopyridazin-3-yl)phenylboronic acid: An intermediate used in the synthesis of the target compound.

    6-Morpholinopyridazine: A simpler derivative that forms part of the target compound’s structure.

Uniqueness

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to the combination of its morpholinopyridazine and nitrobenzamide moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(16-2-1-3-18(14-16)26(28)29)22-17-6-4-15(5-7-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBLALZKWPMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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